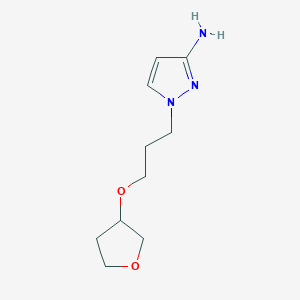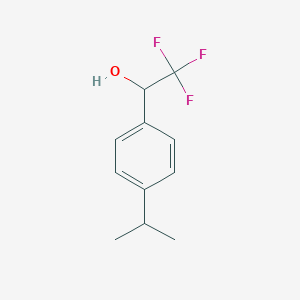
alpha-Trifluoromethyl-4-isopropylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol: is a hydroxy functional, aromatic organic compound It is known for its unique chemical structure, which includes a trifluoromethyl group and an isopropyl group attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the hydrogenation of cuminal, which can produce cumyl alcohol, a related compound . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods: Industrial production of alpha-Trifluoromethyl-4-isopropylbenzyl alcohol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure efficient conversion and high product quality. The choice of solvents, reaction times, and purification techniques are also critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which alpha-Trifluoromethyl-4-isopropylbenzyl alcohol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making the compound a valuable tool in mechanistic studies and drug design .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethyl group but lacks the isopropyl group, leading to different chemical and physical properties.
Alpha-Methyl-4-trifluoromethylbenzyl alcohol: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is unique due to the combination of the trifluoromethyl and isopropyl groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H13F3O |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
Clé InChI |
LEFMXTSRODLXJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


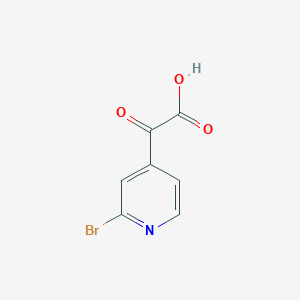

![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
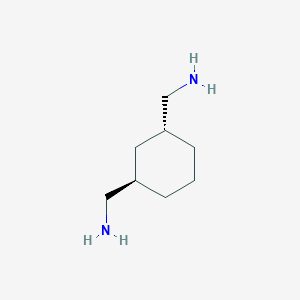
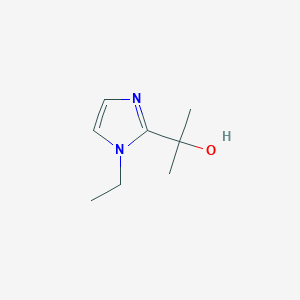
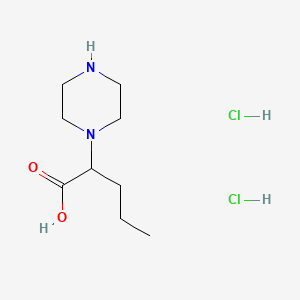
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
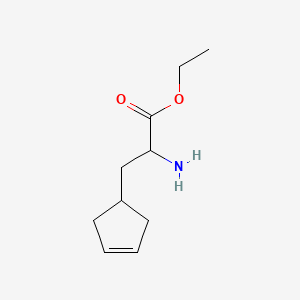

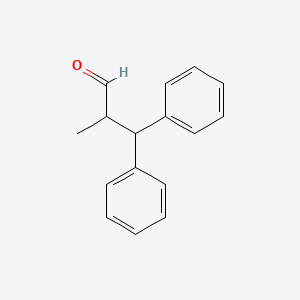
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
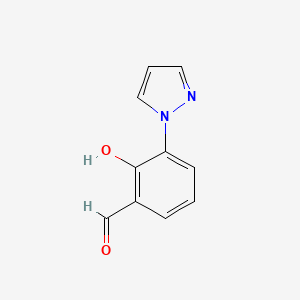
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
